4-Amino-3-hydroxybutanenitrile
Overview
Description
4-Amino-3-hydroxybutanenitrile: is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biocatalytic Process: One method involves the use of biocatalysts for the selective ring scission of certain precursors.
Chemical Synthesis: Another approach involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds, followed by hydrolysis to form the desired hydroxynitrile.
Industrial Production Methods: Industrial production methods for 4-amino-3-hydroxybutanenitrile typically involve large-scale chemical synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-3-hydroxybutanenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: The major product is 4-amino-3-oxobutanenitrile.
Reduction: The major product is 4-amino-3-hydroxybutylamine.
Substitution: The products vary depending on the substituent introduced, such as 4-alkylamino-3-hydroxybutanenitrile.
Scientific Research Applications
4-Amino-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-3-hydroxybutanenitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in metabolic processes .
Comparison with Similar Compounds
4-Chloro-3-hydroxybutanenitrile: This compound is similar in structure but has a chlorine atom instead of an amino group.
3-Hydroxybutanenitrile: Lacks the amino group and is used in different synthetic applications.
4-Amino-3-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Biological Activity
Overview
4-Amino-3-hydroxybutanenitrile (CAS Number: 44595-48-4) is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a butane backbone. Its molecular formula is CHNO. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The compound can undergo several chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Substitution : The amino group can participate in substitution reactions with various functional groups.
The biological activity of this compound is largely attributed to its functional groups, which allow it to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding, enabling the compound to influence various biochemical pathways. Additionally, hydrolysis of the nitrile group can lead to the formation of carboxylic acids, further participating in metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, similar to other compounds with similar structures. For instance, related compounds have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Antioxidant Activity : The compound has demonstrated antioxidant properties in various assays, indicating its potential role in mitigating oxidative stress .
Case Studies and Research Findings
- Inhibition Studies :
- Antioxidant Activity Assessment :
Comparative Analysis
Compound | Biological Activity | Notes |
---|---|---|
This compound | Potential enzyme inhibitor | Limited direct studies available |
4-Amino-2,3-polymethylenequinoline | Strong AChE/BChE inhibition | Used as a model for assessing similar activity |
4-Amino-3-hydroxybutanoic acid | Related gamma-amino acid | Functionally similar but with different properties |
Properties
IUPAC Name |
4-amino-3-hydroxybutanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-2-1-4(7)3-6/h4,7H,1,3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJSMGLWQBMPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326125 | |
Record name | (R)-4-AMINO-3-HYDROXYBUTYRONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44595-48-4 | |
Record name | NSC524137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (R)-4-AMINO-3-HYDROXYBUTYRONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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